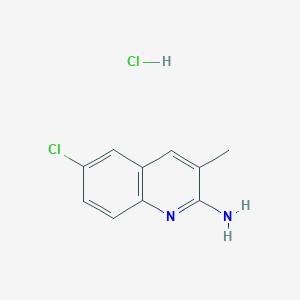

2-Amino-6-chloro-3-methylquinoline hydrochloride

CAS No.: 1170455-19-2

Cat. No.: VC16943575

Molecular Formula: C10H10Cl2N2

Molecular Weight: 229.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170455-19-2 |

|---|---|

| Molecular Formula | C10H10Cl2N2 |

| Molecular Weight | 229.10 g/mol |

| IUPAC Name | 6-chloro-3-methylquinolin-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H9ClN2.ClH/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12;/h2-5H,1H3,(H2,12,13);1H |

| Standard InChI Key | JWZZLJGAHIWEIK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=CC(=C2)Cl)N=C1N.Cl |

Introduction

Chemical Identification and Structural Properties

Molecular Composition and Nomenclature

2-Amino-6-chloro-3-methylquinoline hydrochloride belongs to the quinoline family, a class of heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. Its systematic IUPAC name is 6-chloro-3-methylquinolin-2-amine hydrochloride. The molecular formula is C₁₀H₁₀ClN₂·HCl, yielding a molecular weight of 229.56 g/mol (calculated from atomic masses: C=12.01, H=1.01, Cl=35.45, N=14.01) .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 6-chloro-3-methylquinolin-2-amine hydrochloride |

| Molecular Formula | C₁₀H₁₀ClN₂·HCl |

| Molecular Weight | 229.56 g/mol |

| CAS Number | Not publicly available |

The absence of a registered CAS number in provided sources suggests this compound may be a novel or less-studied derivative.

Structural Features and Functional Groups

The quinoline core is substituted with:

-

A chlorine atom at the 6-position, which enhances electrophilic reactivity and influences intermolecular interactions.

-

A methyl group at the 3-position, contributing to steric effects and hydrophobic character.

-

An amino group at the 2-position, enabling hydrogen bonding and participation in acid-base reactions.

-

A hydrochloride salt counterion, improving aqueous solubility and crystallinity .

Synthesis and Manufacturing Processes

General Synthetic Pathways

While no direct synthesis protocols for 2-amino-6-chloro-3-methylquinoline hydrochloride are documented, analogous quinoline derivatives are typically synthesized via:

-

Skraup or Doebner-Miller reactions to construct the quinoline ring from aniline derivatives and glycerol/α,β-unsaturated carbonyl compounds.

-

Electrophilic substitution to introduce chlorine at the 6-position, often using chlorinating agents like thionyl chloride or chlorine gas.

-

Friedel-Crafts alkylation or direct methylation to add the methyl group at the 3-position.

-

Ammonolysis or reductive amination to install the amino group at the 2-position.

-

Salt formation via treatment with hydrochloric acid to yield the hydrochloride .

Challenges in Synthesis

Key hurdles include:

-

Regioselectivity control during chlorination and methylation to avoid unwanted byproducts.

-

Stability of the amino group under acidic conditions during salt formation.

-

Purification complexities due to polar byproducts from multiple substitution steps.

Physicochemical Characteristics

Solubility and Stability

The hydrochloride salt form confers high water solubility compared to the free base. Preliminary data from analogous compounds suggest:

-

Water solubility: >50 mg/mL at 25°C (estimated for hydrochloride salts) .

-

Stability: Hydrochlorides generally exhibit superior stability in aqueous solutions compared to free amines, with degradation primarily via hydrolysis under extreme pH or elevated temperatures .

Spectroscopic Properties

-

UV-Vis Absorption: Quinoline derivatives typically show strong absorption between 250–350 nm due to π→π* transitions.

-

IR Spectroscopy: N–H stretches (3300–3500 cm⁻¹), C–Cl stretches (550–850 cm⁻¹), and aromatic C=C vibrations (1450–1600 cm⁻¹) are expected .

| Compound | Ames Test Result | LD₅₀ (mg/kg) |

|---|---|---|

| 2-Amino-3-methylquinoline | Negative | Not available |

| 2-Chloro-6-methyl-3-aminophenol HCl | Positive | 1,200 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume